N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide
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Overview
Description
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide is a fascinating compound in the realm of medicinal chemistry and drug discovery. Its structure comprises a quinoline core, which is often associated with biologically active molecules, sulfonamide group, and a cyclohexyl ring substituted with pyrimidinyl ether. This intricate structure lends it several unique properties, making it a valuable target for scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis starts with the preparation of the quinoline-8-sulfonamide core, typically involving the sulfonation of quinoline using sulfur trioxide or chlorosulfonic acid.
Step 2: The cyclohexyl ring is introduced via a nucleophilic substitution reaction, where an appropriate cyclohexyl derivative reacts with the quinoline sulfonamide.
Step 3: The final step includes the attachment of the pyrimidinyl ether group. This often involves the reaction of the cyclohexyl intermediate with pyrimidine-2-ol under basic conditions.
Industrial Production Methods:
Industrial production leverages the scalability of the above synthetic routes, optimizing reaction conditions for maximum yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound may undergo oxidation, particularly at the quinoline ring, resulting in quinoline N-oxide derivatives.
Reduction: Reduction reactions might target the sulfonamide group, potentially leading to sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl chlorides, and various bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Sulfonic acids.
Substitution: Derivatives with various functional groups replacing original atoms or groups.
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex molecules.
Investigated for its unique reactivity and stability under different conditions.
Biology:
Studied for its potential as a ligand in binding studies with proteins or DNA.
Acts as a tool in biochemical assays to understand enzyme kinetics and interactions.
Medicine:
Evaluated for its therapeutic potential in treating diseases due to its structural similarity to bioactive compounds.
Explored as a potential antimicrobial, anti-inflammatory, or anticancer agent.
Industry:
Employed in the design of new materials with specific electronic or optical properties.
Used as an additive in chemical processes to enhance reaction outcomes.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the context of its use:
Molecular Targets: It can bind to specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: In medicinal chemistry, it might interact with signal transduction pathways, influencing cellular processes such as apoptosis or inflammation.
Comparison with Similar Compounds
N-(4-(pyrimidin-2-yloxy)cyclohexyl)benzamide: Similar structure but with a benzamide group instead of quinoline.
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide: A benzenesulfonamide counterpart.
N-(4-(pyridin-2-yloxy)cyclohexyl)quinoline-8-sulfonamide: Pyridine instead of pyrimidine as the ether substituent.
Uniqueness:
The combination of quinoline, cyclohexyl, and pyrimidinyl ether groups in this compound provides a unique electronic and steric environment.
Its specific molecular interactions and reactivity distinguish it from structurally similar compounds, offering distinct advantages in certain applications, especially in medicinal chemistry.
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-27(25,17-6-1-4-14-5-2-11-20-18(14)17)23-15-7-9-16(10-8-15)26-19-21-12-3-13-22-19/h1-6,11-13,15-16,23H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGPFGNEBZTJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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